Apelin-12 acetate

Cardiovascular Disease Ischemia-Reperfusion Injury Peptide Therapeutics

Apelin-12 acetate is a critical tool for APJ receptor research, yet sourcing a reliable peptide with validated functional data remains a challenge. - Serves as the essential native peptide control for novel APJ analog development, providing a reproducible 40% reduction in myocardial infarct size in rat I/R models. - Unique ability to stimulate gastric acid secretion by 203% at 100 μg/kg, an effect absent in [Pyr1]apelin-13 and apelin-36. - Functions as a high-potency reference agonist (EC50 = 0.18 nM) for HTS assay development and blocks HIV-1/-2 entry into NP-2/CD4/APJ cells (IC50 = 63 µg/mL). - Supplied as a ≥95% purity solid with full analytical characterization, ensuring immediate, reproducible experimental results.

Molecular Formula C66H107N21O16S
Molecular Weight 1482.8 g/mol
Cat. No. B15494773
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameApelin-12 acetate
Molecular FormulaC66H107N21O16S
Molecular Weight1482.8 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CO)C(=O)NC(CC1=CN=CN1)C(=O)NC(CCCCN)C(=O)NCC(=O)N2CCCC2C(=O)NC(CCSC)C(=O)N3CCCC3C(=O)NC(CC4=CC=CC=C4)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C5CCCN5C(=O)C(CCCN=C(N)N)N.CC(=O)O
InChIInChI=1S/C64H103N21O14S.C2H4O2/c1-37(2)30-44(79-53(89)42(18-10-25-73-64(69)70)77-58(94)49-20-12-27-84(49)60(96)40(66)16-9-24-72-63(67)68)54(90)82-47(35-86)56(92)80-45(32-39-33-71-36-75-39)55(91)76-41(17-7-8-23-65)52(88)74-34-51(87)83-26-11-19-48(83)57(93)78-43(22-29-100-3)61(97)85-28-13-21-50(85)59(95)81-46(62(98)99)31-38-14-5-4-6-15-38;1-2(3)4/h4-6,14-15,33,36-37,40-50,86H,7-13,16-32,34-35,65-66H2,1-3H3,(H,71,75)(H,74,88)(H,76,91)(H,77,94)(H,78,93)(H,79,89)(H,80,92)(H,81,95)(H,82,90)(H,98,99)(H4,67,68,72)(H4,69,70,73);1H3,(H,3,4)/t40-,41-,42-,43-,44-,45-,46-,47-,48-,49-,50-;/m0./s1
InChIKeyPWUOUGMQUHCVDK-SBNCYDFUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Apelin-12 Acetate: High-Affinity APJ Agonist for Cardiovascular and Metabolic Research


Apelin-12 acetate is a 12-amino acid C-terminal peptide fragment (residues 66-77 of the preproapelin sequence) that functions as a potent endogenous agonist of the APJ G protein-coupled receptor [1]. Unlike the longer apelin-36 or the widely used apelin-13, apelin-12 exhibits distinct, context-dependent pharmacological and functional profiles that make it a valuable tool for probing APJ signaling and a key reference standard for developing next-generation therapeutic candidates [2].

1
APJ G protein-coupled receptor pathway probe
2
Cardiovascular, metabolic, and gastric research models
3
Biased signaling and HTS reference standard

Why Substituting Apelin-12 Acetate Compromises Reproducibility


The apelin peptide family (e.g., apelin-13, [Pyr1]apelin-13, apelin-36) does not represent a functionally interchangeable set of APJ agonists. Significant divergences in receptor binding affinity, signaling bias, and in vivo potency have been documented across these fragments [1]. For instance, apelin-12 demonstrates a markedly different hypotensive effect compared to apelin-13 and possesses a unique ability to stimulate gastric acid secretion, an activity absent in [Pyr1]apelin-13 and apelin-36 [2]. These differences arise from variations in C-terminal processing and receptor activation dynamics, meaning that substituting one fragment for another without rigorous validation introduces a high risk of irreproducible data and mischaracterized pharmacology [3].

Apelin-13 hypotensive profile differs markedly
Reported 4-fold higher MAP reduction by apelin-13; apelin-12 yields a modest hypotensive response, limiting direct interchange in hemodynamic studies.
Gastric acid secretion unique to apelin-12
[Pyr1]apelin-13 and apelin-36 show no significant acid stimulation; substitution would remove this functional endpoint completely.
Receptor activation and signaling bias vary
C‑terminal processing differences can shift efficacy and bias; fragment substitution may alter pharmacological fingerprint and confound data reproducibility.

Quantitative Differentiation: Apelin-12 vs. Key Analogs


Cardioprotection in Myocardial Infarct Size Reduction

In a rat model of acute myocardial infarction, intravenous administration of apelin-12 (A12) at the onset of reperfusion significantly limited myocardial injury. Compared to saline-treated controls, A12 reduced the infarct size to area at risk ratio (IS/AAR) by 40% [1]. This was compared to its protease-resistant analog [MeArg1, NLe10]-A12 (I), which achieved a 30% reduction, and the antagonist [d-Ala12]-A12 (II), which showed no significant effect [1]. This establishes apelin-12 acetate as the essential native peptide control for quantifying the efficacy of engineered cardioprotective analogs.

Myocardial infarct size
Head‑to‑head
Apelin‑12
40% IS/AAR reduction vs. saline
[MeArg1,NLe10]‑A12
30% reduction
Saline: 0% (baseline)
Reported cardioprotective endpoint context
Rat I/R model, 0.5 mg/kg i.v. bolus at reperfusion
Cardiovascular Disease Ischemia-Reperfusion Injury Peptide Therapeutics

Hypotensive Efficacy in Spontaneously Hypertensive Rats

Direct comparative study of the blood pressure-lowering effects of apelin-12 and apelin-13 reveals a stark divergence in potency. When administered intravenously at an identical dose of 15 μg/kg in spontaneously hypertensive rats (SHRs), apelin-13 induced a robust 60% reduction in mean arterial pressure (MAP), whereas apelin-12 produced only a modest 15% reduction [1]. This 4-fold difference underscores that apelin-13 is a far more potent vasodilator in this context, highlighting apelin-12's distinct pharmacodynamic profile and its utility in dissecting biased signaling pathways that are not primarily linked to acute hypotension.

Blood pressure reduction
Head‑to‑head
Apelin‑12
~15% MAP decrease
Apelin‑13
~60% MAP decrease
Net difference: 45 percentage points
Context‑dependent hypotensive response profile
SHR model, 15 μg/kg i.v.
Hypertension Vascular Biology Blood Pressure Regulation

Gastric Acid Secretion and Histamine Release

Apelin-12 demonstrates a unique and potent functional effect not shared by other major endogenous apelin fragments. In anesthetized rats, intravenous apelin-12 (20-100 μg/kg) dose-dependently stimulated gastric acid secretion, achieving a maximum increase of 203% over baseline at 100 μg/kg [1]. In stark contrast, both [Pyr1]apelin-13 and apelin-36 failed to elicit any significant increase in acid secretion at comparable doses [1]. This highly selective activity profile positions apelin-12 acetate as the indispensable research tool for studying APJ-mediated regulation of gastrointestinal function and for screening compounds that may have unwanted gastric side effects.

Gastric acid secretion
Head‑to‑head
Apelin‑12
+203% at 100 μg/kg
[Pyr1]apelin‑13
No significant increase
Apelin‑36: No significant increase
Gastric function model‑response context
Lumen‑perfused rat model, i.v. administration
Gastroenterology Gut-Brain Axis Histamine Release

Receptor Binding Affinity at Human APJ Receptor

In a functional assay measuring calcium mobilization in APJ-Gαq16 cells expressing the human APJ receptor, apelin-12 exhibits an EC50 of 0.18 nM [1]. This indicates high potency at the receptor level. Comparatively, the widely used apelin-13 has a reported EC50 of 0.37 nM in similar functional assays . This 2-fold difference in potency, while not vast, supports the selection of apelin-12 acetate as the more sensitive ligand for high-throughput screening (HTS) campaigns and for experiments where maximizing signal-to-noise at low receptor occupancy is critical.

APJ calcium mobilization
Cross‑study
EC50 0.18 nM
Supports sensitive HTS assay context
Apelin‑13 EC50 0.37 nM in similar functional assay; APJ‑Gαq16 cells
Receptor Pharmacology Binding Affinity Calcium Mobilization

Antiviral Activity Against HIV Entry

Apelin-12 acetate demonstrates a distinct antiviral property not commonly associated with other apelin fragments. It inhibits the infection of both HIV-1 and HIV-2 in NP-2/CD4 cells expressing the APJ receptor, with a mean IC50 of 63 µg/mL [1]. This activity is linked to its ability to block viral entry by acting as a competitive ligand for the APJ co-receptor [1]. While apelin-13 is also known to interact with the APJ receptor, specific, comparable IC50 values for its antiviral activity are less frequently reported, positioning apelin-12 acetate as the primary apelin peptide standard for research into APJ-mediated viral pathogenesis and entry inhibition.

HIV entry inhibition
Class‑level
IC50 63 µg/mL
Reported viral entry inhibition context
NP‑2/CD4/APJ cell model; HIV‑1 and HIV‑2
Virology HIV/AIDS Antiviral Discovery

Key Research Applications for Apelin-12 Acetate


Benchmarking Cardioprotective Efficacy in Ischemia-Reperfusion

Use apelin-12 acetate as the essential native peptide control to benchmark the performance of novel, protease-resistant analogs. As established in Section 3, apelin-12 itself provides a reproducible 40% reduction in myocardial infarct size in a well-defined rat I/R model [1]. This allows direct, quantitative comparison of a lead candidate's efficacy against the endogenous peptide's baseline effect.

Probing APJ-Mediated Gastric Function

Leverage the unique and potent ability of apelin-12 acetate to stimulate gastric acid secretion by 203% at 100 μg/kg—an effect absent in [Pyr1]apelin-13 and apelin-36 [2]. This makes it the only suitable tool for investigating the specific role of the APJ receptor in gastrointestinal physiology, histamine release pathways, and its intersection with feeding behavior.

Developing High-Throughput Screening Assays

Employ apelin-12 acetate as the high-potency reference agonist (EC50 = 0.18 nM) for developing sensitive, robust HTS assays in APJ-Gαq16 cells [3]. Its superior potency compared to apelin-13 (EC50 = 0.37 nM) allows for assay optimization at lower compound concentrations, reducing reagent consumption and maximizing Z' factor for screening campaigns .

Investigating APJ as HIV Co-Receptor

Utilize apelin-12 acetate as the primary pharmacological tool to block HIV-1 and HIV-2 entry into NP-2/CD4/APJ cells, with a known IC50 of 63 µg/mL [4]. This application is critical for research into host-pathogen interactions and for evaluating the potential of APJ antagonism as a novel strategy for antiviral development.

Application
Selection Property
Validation Focus
Ischemia‑reperfusion endpoint studies
Native peptide control context
Infarct‑size reduction reproducibility
APJ‑mediated gastric function research
Gastric acid secretion context
Histamine‑release pathway response
High‑throughput screening development
Binding sensitivity context
Calcium mobilization assay response
HIV entry inhibition research
Viral entry blocking context
APJ co‑receptor interaction endpoint
All applications require independent validation in target experimental system.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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